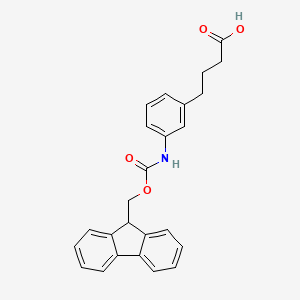

Fmoc-4-(3-aminophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)14-6-8-17-7-5-9-18(15-17)26-25(29)30-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23H,6,8,14,16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMDNRHJNZMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701175730 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867382-45-4 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867382-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance in Advanced Organic Synthesis and Chemical Biology

The importance of Fmoc-4-(3-aminophenyl)butanoic acid lies in its dual-functionality, which is elegantly controlled by the Fmoc protecting group. The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups commonly used in synthesis. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and other complex synthetic strategies.

Strategic Utility As a Non Canonical Building Block in Complex Molecular Architectures

Beyond standard peptide synthesis, Fmoc-4-(3-aminophenyl)butanoic acid is highly valued as a non-canonical building block. Non-canonical amino acids and similar structures are those that fall outside the set of the 20 common proteinogenic amino acids. nih.gov Their incorporation into molecular designs allows for the creation of novel structures with functions not seen in nature.

This compound is particularly useful in the synthesis of foldamers, which are oligomers that adopt well-defined, stable secondary structures. The phenylbutanoic acid portion of the molecule imparts a specific conformational bias, guiding the folding of the molecular chain into predictable shapes like helices or sheets. This level of structural control is essential for developing new materials, catalysts, and therapeutic agents. For instance, the rigid yet rotatable bonds within the molecule's backbone contribute to the formation of unique spiro-ladder structures known as spiroligomers, which have applications as catalysts and inhibitors of protein-protein interactions. nih.gov The ability to construct these intricate architectures is greatly facilitated by the robust and predictable chemistry of Fmoc-protected building blocks in automated synthesis protocols. nih.gov

Overview of Key Research Domains Employing the Compound

Classical and Modern Synthetic Pathways to Aryl-Substituted Butanoic Acids

The construction of the aryl-substituted butanoic acid scaffold is a foundational step. This typically involves the strategic functionalization of a benzene (B151609) ring followed by the introduction and elaboration of the four-carbon side chain.

Regioselective Functionalization Strategies for the Phenyl Ring

Achieving the desired meta-substitution pattern, as seen in this compound, is paramount. The directing effects of substituents on the aromatic ring are harnessed to guide the installation of the amino group (or its precursor) and the butanoic acid chain to the 1 and 3 positions.

A common approach begins with a Friedel-Crafts acylation reaction. For instance, an N-protected aniline (B41778), such as acetanilide, can be reacted with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride. google.com The acetylamino group directs the incoming acyl group predominantly to the para position, leading to 4-acetamido-γ-oxobenzenebutanoic acid. Subsequent reduction of the ketone and hydrolysis of the amide provides 4-(4-aminophenyl)butanoic acid. google.comnih.gov To achieve the meta substitution pattern, one might start with a meta-directing group. For example, the nitration of phenylbutanoic acid would yield a mixture of ortho, meta, and para isomers, from which the meta-nitro compound could be separated and subsequently reduced to the desired 3-amino derivative.

More modern approaches utilize transition-metal-catalyzed cross-coupling reactions, which offer high regioselectivity. nih.govscilit.com For example, a boronic acid derivative of the butanoic acid chain could be coupled with a 3-halo-nitrobenzene or a protected 3-halo-aniline using a palladium or rhodium catalyst to form the C-C bond at the desired position. orgsyn.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. scilit.com

Chain Elongation and Carboxylic Acid Formation Routes

Several methods exist for constructing the butanoic acid side chain on a pre-functionalized aromatic ring. A classic and robust method is the Friedel-Crafts acylation of a suitable aromatic compound with γ-butyrolactone in the presence of aluminum chloride. google.comgoogle.com This directly installs the four-carbon chain with a terminal carboxylic acid after basic workup. For example, the reaction of benzene with butyrolactone yields 4-phenylbutyric acid with high purity after purification. google.comgoogle.com A similar reaction with a protected aniline derivative could be envisioned.

Another route involves the Huang-Minlon modification of the Wolff-Kishner reduction. A patent describes a two-step process starting with the Friedel-Crafts acylation of an N-alkyl aniline with succinic anhydride to form a keto-acid intermediate. google.com This intermediate is then subjected to the Huang-Minlon reaction (hydrazine and a strong base in a high-boiling solvent) to reduce the ketone and hydrolyze the amide, yielding p-aminophenyl butyric acid in high yield. google.com

The table below summarizes a typical Friedel-Crafts approach to an aryl-butanoic acid.

Table 1: Example of Friedel-Crafts Acylation for Aryl-Butanoic Acid Synthesis google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| Benzene | γ-Butyrolactone | Aluminum Chloride | Benzene | 50-60 °C | 4-Phenylbutyric acid | 81.15% (after purification) |

Stereoselective Synthesis of Enantiopure Aminophenyl Butanoic Acids

For many applications, controlling the absolute stereochemistry at the chiral center of the butanoic acid chain is critical. This requires the use of asymmetric synthesis techniques.

Asymmetric Catalysis in Chiral Center Introduction

Asymmetric catalysis is a powerful tool for establishing chirality. nih.govru.nl A highly effective method for synthesizing chiral β-aryl butanoic acids is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org For example, the reaction of (4-bromophenyl)boronic acid with ethyl crotonate in the presence of a chiral rhodium-BINAP complex affords (S)-ethyl 3-(4-bromophenyl)butanoate in high yield and excellent enantiomeric excess. orgsyn.org The resulting chiral ester can then be hydrolyzed to the corresponding carboxylic acid. This method's success is highly dependent on the choice of the chiral ligand. orgsyn.org

Chiral Brønsted acids have also emerged as effective catalysts in asymmetric synthesis, capable of activating substrates like ynamides for enantioselective transformations. springernature.com While direct application to this specific target is not widely documented, the principle of activating a prochiral substrate towards a nucleophilic attack in a chiral environment is a cornerstone of modern asymmetric catalysis.

The following table details a well-documented rhodium-catalyzed asymmetric synthesis.

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of a Chiral Aryl-Butanoic Acid Ester orgsyn.org

| Aryl Donor | Unsaturated Ester | Catalyst | Chiral Ligand | Solvent | Product | Enantiomeric Excess (e.e.) |

|---|

Diastereoselective Approaches for Precursor Preparation

Diastereoselective methods often involve the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. While specific examples for this compound are not prevalent in the reviewed literature, the principle is widely applied in amino acid synthesis. For instance, a chiral oxazolidinone (Evans auxiliary) could be acylated with a cinnamoyl derivative, followed by a diastereoselective conjugate addition of a methyl group to establish the chiral center. Subsequent cleavage of the auxiliary would yield the chiral butanoic acid.

Chemoenzymatic Methods for Enantiomeric Enrichment

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve high selectivity and efficiency. nih.govrsc.orgrsc.org Enzymes, being inherently chiral, are excellent catalysts for discriminating between enantiomers. A common strategy is the kinetic resolution of a racemic mixture.

In this approach, a racemic mixture of an amino acid or its ester derivative is treated with an enzyme, such as a lipase (B570770) or protease, that selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one of the enantiomers. nih.gov This leaves the unreacted enantiomer in high enantiomeric purity. For example, a racemic amino ester could be acetylated using Candida antarctica lipase B (CAL-B), which might selectively acylate the (R)-enantiomer, allowing the (S)-amino ester to be isolated. nih.gov This method is highly effective for producing both enantiomers of a target molecule. nih.gov The development of enzymatic methods continues to be a major focus in the green and efficient synthesis of chiral amino acids. rsc.org

Strategic Incorporation and Removal of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and related disciplines due to its base-lability, which allows for mild deprotection conditions that preserve other acid-sensitive functionalities. organic-chemistry.org Its successful application in the synthesis of this compound hinges on the optimization of both its introduction to the amino group of 4-(3-aminophenyl)butanoic acid and its subsequent selective removal.

Optimization of Fmoc Protection Conditions

The introduction of the Fmoc group to the primary amine of 4-(3-aminophenyl)butanoic acid is typically achieved through nucleophilic attack of the amine on an activated Fmoc derivative. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The choice of reagent and reaction conditions is critical to maximize yield and purity.

Standard Schotten-Baumann conditions, involving an aqueous basic solution, are frequently employed for Fmoc protection. total-synthesis.com For 4-(3-aminophenyl)butanoic acid, this would typically involve dissolving the amino acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, followed by the addition of Fmoc-Cl or Fmoc-OSu dissolved in an organic solvent like dioxane or acetone. total-synthesis.comrsc.org The base neutralizes the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction.

An alternative approach involves anhydrous conditions, for instance, using a base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). total-synthesis.com These conditions can be advantageous when dealing with substrates that have poor water solubility.

The optimization of these conditions for 4-(3-aminophenyl)butanoic acid would involve screening various bases, solvents, and reaction times to achieve the highest conversion and minimize side products. A study on the Fmoc protection of various amines and amino acids in aqueous media demonstrated high yields under mild, catalyst-free conditions, suggesting an environmentally friendly and efficient route. rsc.orgresearchgate.net

Table 1: Typical Conditions for Fmoc Protection of Amines

| Parameter | Condition A (Schotten-Baumann) | Condition B (Anhydrous) |

| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-Cl |

| Solvent | Dioxane/Water or Acetone/Water | Dichloromethane (DCM) or DMF |

| Base | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA) or Pyridine |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 1-4 hours | 2-12 hours |

This table presents generalized conditions. Specific optimization for 4-(3-aminophenyl)butanoic acid is recommended.

Orthogonal Protection Strategies for Multi-functionalized Intermediates

In the synthesis of more complex molecules derived from this compound, the presence of other functional groups necessitates an orthogonal protection strategy. This approach allows for the selective removal of one protecting group in the presence of others. bham.ac.uk The Fmoc group, being base-labile, is perfectly paired with acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group for amines or tert-butyl (tBu) esters for carboxylic acids. researchgate.net

For instance, if a synthetic route required modification of the carboxylic acid moiety of this compound while the amino group remains protected, the carboxylic acid could be protected as a tBu ester. The Fmoc group could then be selectively removed using a mild base like piperidine (B6355638) in DMF without affecting the tBu ester. organic-chemistry.org Conversely, the tBu group could be removed with an acid like trifluoroacetic acid (TFA) while the Fmoc group remains intact. researchgate.net

This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the Fmoc group is used for temporary N-terminal protection and is cleaved at each cycle, while acid-labile groups protect reactive side chains until the final deprotection step. researchgate.netnih.gov Other protecting groups that are orthogonal to Fmoc include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and various silyl (B83357) ethers for hydroxyl groups. sigmaaldrich.com

Table 2: Orthogonal Protecting Group Pairs with Fmoc

| Protecting Group | Lability | Complementary Protecting Group (for other functionalities) | Lability of Complementary Group |

| Fmoc | Base (e.g., Piperidine) | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) |

| Fmoc | Base (e.g., Piperidine) | tBu (tert-butyl) | Acid (e.g., TFA) |

| Fmoc | Base (e.g., Piperidine) | Trt (Trityl) | Mild Acid |

| Fmoc | Base (e.g., Piperidine) | Alloc (Allyloxycarbonyl) | Pd(0) Catalyst |

This table illustrates common orthogonal pairs. The choice of protecting groups depends on the specific synthetic strategy.

Isolation and Purification Techniques for Research-Grade Compounds

The synthesis of this compound invariably produces a crude product containing unreacted starting materials, byproducts, and residual reagents. Achieving research-grade purity necessitates effective isolation and purification techniques.

Following the protection reaction, a typical workup involves acidification of the reaction mixture to protonate the carboxylic acid, followed by extraction into an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure.

The primary method for purifying Fmoc-amino acids is recrystallization. For many Fmoc-amino acids, a common and effective solvent system for recrystallization is toluene (B28343). The crude product is dissolved in hot toluene and allowed to cool slowly, promoting the formation of pure crystals which can then be isolated by filtration. This process is effective at removing more soluble impurities.

For more challenging purifications or to obtain very high purity material, column chromatography is employed. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the desired compound. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Table 3: General Purification Parameters for Fmoc-Amino Acids

| Technique | Details |

| Workup | Acidification, extraction with an organic solvent, washing with brine, drying, and solvent evaporation. |

| Recrystallization | Dissolution in a minimal amount of hot solvent (e.g., Toluene), followed by slow cooling to induce crystallization. |

| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient of Hexane/Ethyl Acetate. |

These are general techniques; specific conditions should be optimized for this compound.

Amide Bond Formation and Coupling Strategies for Conjugate Synthesis

The carboxylic acid moiety of this compound is a primary site for derivatization, most commonly through the formation of amide bonds. This reaction is fundamental to the synthesis of peptides and other conjugates.

Efficient Coupling Reagents and Additives for Carboxylic Acid Activation

The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. nih.govluxembourg-bio.com A variety of coupling reagents have been developed to facilitate this process, each with its own advantages and potential drawbacks, such as racemization. luxembourg-bio.compeptide.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to form the amide bond. luxembourg-bio.com To minimize the risk of racemization and other side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often used. peptide.comnih.gov These additives form active esters that are more stable than the O-acylisourea intermediate but still highly reactive towards amines. luxembourg-bio.com

Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also highly effective coupling reagents. bachem.com These reagents often lead to high coupling efficiencies and are particularly useful for sterically hindered amino acids or difficult coupling reactions. bachem.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial for the success of these coupling reactions. bachem.com

Table 1: Common Coupling Reagents and Additives for Amide Bond Formation

| Reagent/Additive | Abbreviation | Class | Key Features |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms an insoluble urea (B33335) byproduct, useful for solution-phase synthesis. luxembourg-bio.compeptide.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Forms a soluble urea byproduct, suitable for solid-phase synthesis. peptide.comiris-biotech.de |

| 1-Hydroxybenzotriazole | HOBt | Additive | Minimizes racemization when used with carbodiimides. peptide.com |

| Ethyl cyano(hydroxyimino)acetate | Oxyma | Additive | A safer and effective alternative to HOBt. nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency, suitable for standard couplings. bachem.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium Salt | High reactivity, based on Oxyma, considered a safer alternative to HOBt-based reagents. bachem.com |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Widely used, effective for most standard coupling reactions. bachem.com |

Solid-Phase Derivatization Techniques for Modular Assembly

Solid-phase peptide synthesis (SPPS) is a powerful technique for the modular assembly of peptides and other molecules. nih.govresearchgate.net In SPPS, the C-terminal amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. youtube.com The use of this compound in SPPS allows for the introduction of a unique functional handle into the peptide chain.

The Fmoc protecting group on the primary amine is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a base, typically a solution of piperidine in dimethylformamide (DMF). iris-biotech.deembrapa.br This orthogonality is a cornerstone of Fmoc-based SPPS, allowing for the selective deprotection and coupling of amino acids. nih.govnumberanalytics.com

Various resins are available for SPPS, with the choice depending on the desired C-terminal functionality of the final product. sigmaaldrich.com For example, Wang or 2-chlorotrityl chloride resins are used for the synthesis of peptide acids, while Rink amide resins are used to produce peptide amides. researchgate.netsigmaaldrich.com The loading of the first amino acid onto the resin is a critical step, and methods that avoid racemization, such as using pre-loaded resins or specific activation protocols, are often employed. sigmaaldrich.com

Controlled Reactivity of the Amino Group on the Phenyl Moiety

The amino group on the phenyl ring of this compound provides a second point for functionalization, offering opportunities for creating more complex and diverse molecular architectures.

Selective Modification of the Aromatic Amine Post-Fmoc Deprotection

After the initial amide bond formation at the carboxylic acid and subsequent removal of the Fmoc group, the primary aliphatic amine is liberated. The aromatic amine on the phenyl ring is generally less reactive than the aliphatic amine. However, its reactivity can be exploited for further derivatization.

Orthogonal protecting group strategies are essential for selectively modifying the aromatic amine. nih.govresearchgate.net For instance, if the aliphatic amine is protected with a group that is stable to the conditions required for modifying the aromatic amine, selective functionalization can be achieved. Conversely, the aromatic amine can be protected with a suitable group, allowing for reactions at the aliphatic amine. The choice of protecting groups is critical and depends on the specific reaction conditions to be employed. nih.goviris-biotech.de

Formation of Specialized Linkages (e.g., Ureas, Carbamates, Thioureas)

The aromatic amine can be converted into a variety of other functional groups, including ureas, carbamates, and thioureas. nih.gov These linkages are often found in biologically active compounds and can impart specific structural and functional properties to the molecule. nih.gov

Ureas are typically formed by reacting the amine with an isocyanate or by a phosgene-free method involving the reaction with a carbamate-forming reagent followed by displacement with another amine. beilstein-journals.org

Carbamates can be synthesized by reacting the amine with a chloroformate or by using other carbamoylating agents. The synthesis of Fmoc-carbamates has been reported, demonstrating the utility of this linkage in conjunction with Fmoc chemistry. nih.govnih.gov

Thioureas are formed by the reaction of the amine with an isothiocyanate. nih.govbeilstein-journals.org The synthesis of thioureas can often be achieved under mild conditions. beilstein-journals.org

These reactions significantly expand the chemical space accessible from this compound, enabling the creation of diverse libraries of compounds for various research applications.

Diversification through Aromatic Ring Functionalization for Research Applications

The phenyl ring of this compound is another site for chemical modification, although it is generally less reactive than the amino and carboxyl groups. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, could potentially be employed to introduce further functionality onto the ring. However, the directing effects of the existing substituents (the amino and alkylbutanoic acid groups) and the potential for side reactions would need to be carefully considered.

More commonly, derivatives of this compound with pre-functionalized aromatic rings are synthesized and used as building blocks. For example, analogs with substituents such as fluoro, bromo, iodo, or trifluoromethyl groups on the phenyl ring are commercially available or can be synthesized. sigmaaldrich.comavantorsciences.comacrotein.comsigmaaldrich.com These pre-functionalized building blocks offer a straightforward way to introduce specific properties into the final molecule, such as altering its electronic properties, lipophilicity, or metabolic stability. This approach is widely used in medicinal chemistry to fine-tune the pharmacological profile of lead compounds.

The use of such derivatized building blocks in conjunction with the versatile chemistry of the amino and carboxyl groups allows for the creation of a vast array of complex molecules for applications in drug discovery, bioconjugation, and materials science. chemimpex.com

Introduction of Electron-Withdrawing or Electron-Donating Substituents

The electronic nature of the phenyl ring in this compound can be systematically modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substituents can significantly influence the reactivity of the molecule, its binding interactions, and its spectroscopic properties.

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as halogens (fluoro, chloro, iodo) or nitro groups, onto the phenyl ring can enhance the acidity of the carboxylic acid and influence the nucleophilicity of the amino group. For instance, the synthesis of halogenated derivatives can be achieved through electrophilic aromatic substitution reactions on the parent aminophenylbutanoic acid before the introduction of the Fmoc protecting group. The presence of these groups can be advantageous in peptide synthesis by potentially reducing side reactions. sigmaaldrich.comavantorsciences.comnih.gov

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can increase the electron density of the aromatic ring. qyaobio.com This can modulate the reactivity of the molecule in coupling reactions and can also serve as a handle for further functionalization. The synthesis of such derivatives often involves starting materials that already contain the desired substituent on the phenyl ring. For example, Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids have been utilized in peptide synthesis to introduce backbone protection, showcasing the utility of alkoxy-substituted derivatives. qyaobio.com

The table below summarizes some examples of this compound derivatives with electron-withdrawing and electron-donating substituents.

| Compound Name | Substituent | Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-(S)-3-amino-4-(4-fluoro-phenyl)-butyric acid | Fluoro | EWG | 270062-83-4 | C₂₅H₂₂FNO₄ | 419.45 |

| Fmoc-(R)-3-amino-4-(3-chloro-phenyl)-butyric acid | Chloro | EWG | 331763-57-6 | C₂₅H₂₂ClNO₄ | 435.91 |

| Fmoc-(S)-3-amino-4-(4-iodo-phenyl)-butyric acid | Iodo | EWG | 270065-72-0 | C₂₅H₂₂INO₄ | 527.36 |

| Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid | Methyl | EDG | 270062-97-0 | C₂₆H₂₅NO₄ | 427.49 |

Incorporation of Bioorthogonal Tags or Spectroscopic Probes

The functionalization of this compound with bioorthogonal tags or spectroscopic probes transforms it into a powerful tool for chemical biology and diagnostics. These modifications allow for the specific labeling, tracking, and quantification of biomolecules.

Bioorthogonal Tags: Bioorthogonal chemistry enables chemical reactions to occur in living systems without interfering with native biological processes. Key to this are bioorthogonal handles, such as azides and alkynes, which can be introduced into this compound. nih.goviris-biotech.de For instance, an azide (B81097) group can be introduced to the phenyl ring, creating a derivative like Fmoc-4-azido-L-phenylalanine, which can then undergo a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") with a molecule containing a terminal alkyne. chemimpex.compeptide.com This strategy is widely used for labeling peptides and proteins. chemimpex.comnih.gov Similarly, an alkyne functionality can be installed to create a complementary building block. iris-biotech.desigmaaldrich.com

Spectroscopic Probes: The attachment of spectroscopic probes, such as fluorescent dyes or biotin, allows for the detection and visualization of the molecule and its conjugates.

Fluorescent Labeling: A fluorescent dye can be conjugated to this compound, often by reacting the amino group with an activated ester of the fluorophore. nih.gov The intrinsic fluorescence of aromatic amino acids can also be utilized, although the quantum yields are generally lower than those of dedicated fluorophores. researchgate.netresearchgate.net The resulting fluorescently labeled amino acid can be incorporated into peptides to study protein dynamics, localization, and interactions. nih.gov

Biotinylation: Biotin, a vitamin with a high affinity for streptavidin, can be attached to create a biotinylated derivative. sigmaaldrich.com This is a common strategy for labeling and purifying peptides and proteins. qyaobio.comnih.gov The biotin tag can be introduced at the N-terminus or on the side chain of an amino acid residue within a peptide. sigmaaldrich.com Pre-formed biotinylated Fmoc-amino acids, such as Fmoc-Lys(biotin)-OH, are often used in solid-phase peptide synthesis. sigmaaldrich.com

The table below provides examples of functionalized amino acids that illustrate the principles of incorporating bioorthogonal tags and spectroscopic probes, which can be applied to this compound.

| Functional Group | Type of Tag/Probe | Example Application |

| Azide | Bioorthogonal Tag | Click chemistry for labeling with alkynes |

| Alkyne | Bioorthogonal Tag | Click chemistry for labeling with azides |

| NBD (Nitrobenzoxadiazole) | Spectroscopic Probe (Fluorophore) | Real-time imaging in biological systems |

| Biotin | Spectroscopic Probe (Affinity Tag) | Purification and detection via streptavidin binding |

Applications in Peptide and Protein Engineering Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The foundation of modern peptide science lies in SPPS, a technique that builds peptide chains sequentially on a solid support. researchgate.net The use of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is the predominant strategy, favored for its mild reaction conditions and compatibility with a wide range of chemistries. altabioscience.compeptide.com Fmoc-4-(3-aminophenyl)butanoic acid is fully compatible with this methodology, where its carboxyl group is activated and coupled to the free amine of the growing peptide chain, and its own Fmoc-protected amine is deprotected in a subsequent step to allow for chain elongation. altabioscience.com

Role as a Non-Natural Amino Acid Building Block in Peptide Design

This compound is classified as a non-natural γ-amino acid. Unlike the α-amino acids that constitute natural proteins, the amino and carboxyl groups in this molecule are separated by a four-carbon aliphatic chain. The incorporation of such a building block into a peptide sequence serves several key purposes:

Structural Perturbation: The introduction of a γ-amino acid disrupts the regular hydrogen-bonding patterns that define classical secondary structures like α-helices and β-sheets. This allows for the rational design of peptides with specific turns, loops, or flexible regions.

Enhanced Stability: Peptidases, the enzymes that degrade peptides, typically recognize and cleave peptide bonds between α-amino acids. The inclusion of a γ-amino acid can render the resulting peptide more resistant to enzymatic degradation, a crucial attribute for therapeutic peptide development.

Construction of Specialized Linkers and Spacers within Peptide Sequences

The unique structure of this compound makes it an excellent candidate for use as a specialized linker or spacer. broadpharm.com The butanoic acid portion provides a flexible four-carbon spacer, while the aminophenyl group serves as a versatile attachment point.

Once incorporated into a peptide chain via its carboxyl group and N-terminal Fmoc-protected amine, the amino group on the phenyl ring (at the meta-position) remains available for subsequent modification. This free amine can be selectively functionalized, for example, by attaching:

Fluorescent dyes for imaging studies.

Biotin (B1667282) for affinity purification.

Cytotoxic drugs to create peptide-drug conjugates.

Other peptide chains to generate branched or complex architectures.

This dual functionality allows the compound to act as a bridge, connecting the main peptide backbone to other molecules of interest with a defined spatial separation. broadpharm.com

Contribution to Native Chemical Ligation (NCL) and Related Fragment Condensation Strategies

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. nih.gov The classic NCL reaction involves a C-terminal peptide thioester reacting with an N-terminal cysteine residue on a second peptide. nih.gov A significant challenge in Fmoc-based SPPS is the instability of the thioester group to the basic conditions used for Fmoc deprotection. nih.gov

Utility in the Synthesis of Peptide Thioester Precursors

To overcome the instability of thioesters in Fmoc-SPPS, researchers have developed "crypto-thioester" or thioester surrogate strategies. researchgate.net One of the most effective methods involves the use of ortho-aminoanilides to generate a C-terminal N-acyl-benzimidazolinone (Nbz) moiety. nih.govacs.org This Nbz group is stable throughout the synthesis but can be converted into a highly reactive aryl thioester in situ during the ligation reaction. nih.govacs.org

This conversion relies on a specific chemical arrangement: the peptide's C-terminal amino acid is coupled to a linker containing two adjacent amino groups on an aromatic ring (an ortho-diamino functionality), such as 3,4-diaminobenzoic acid (Dbz). nih.gov After peptide synthesis, the free ortho-amine facilitates an intramolecular cyclization to form the reactive N-acylurea (Nbz) intermediate. acs.org

Crucially, This compound , with its amino group at the meta-position on the phenyl ring, lacks the required ortho-diamino arrangement. Therefore, it is not suitable for forming the N-acyl-benzimidazolinone (Nbz) intermediate via the established intramolecular cyclization pathway. For this specific and widely used NCL precursor strategy, an isomeric compound, such as one derived from 4-(2,3-diaminophenyl)butanoic acid, would be necessary.

Design and Synthesis of Peptidomimetics and Foldamers

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. nih.gov Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures, similar to the helices and sheets of proteins. nih.govresearchgate.net

The incorporation of γ-amino acids like 4-(3-aminophenyl)butanoic acid is a cornerstone of peptidomimetic and foldamer design. nih.gov By replacing or alternating α-amino acids with this building block, researchers can create novel molecular scaffolds.

Peptidomimetics: Inserting a single unit of 4-(3-aminophenyl)butanoic acid can introduce a specific bend or kink in a peptide chain, mimicking a β-turn, a common structural motif in protein recognition sites. nih.gov This can be used to create antagonists for protein-protein interactions. nih.gov

Foldamers: Oligomers composed entirely or partially of γ-amino acids can fold into unique helical or sheet-like structures stabilized by different hydrogen-bonding networks than those found in proteins. nih.govchemrxiv.org The combination of the flexible butanoic acid backbone and the rigid phenyl ring in 4-(3-aminophenyl)butanoic acid can lead to novel, stable conformations, providing a scaffold for presenting functional groups in precise three-dimensional arrangements.

The ability to create these diverse structures opens up possibilities for developing new classes of bioactive molecules and materials. researchgate.net

Investigation of Intramolecular Hydrogen Bonding Networks in Hybrid Peptide Systems

Intramolecular hydrogen bonds (IMHBs) are critical for the structural integrity and function of peptides and proteins. The strategic placement of residues capable of forming IMHBs can significantly enhance the stability and permeability of cyclic peptides. escholarship.org While direct research on this compound's role in IMHBs is specific, the principles of using functionalized amino acids to create these bonds are well-established. The amino group on the phenyl ring of this compound, once deprotected, can act as a hydrogen bond donor, while the carbonyl groups in the peptide backbone can act as acceptors. By incorporating this building block at specific positions within a peptide sequence, researchers can systematically study the impact of these engineered hydrogen bonds on the peptide's conformation and properties.

Synthesis of Aromatic Peptide Nucleic Acid (APNA) Oligomers

Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a peptide-like chain. This modification confers remarkable stability against enzymatic degradation. researchgate.net Aromatic peptide nucleic acids (APNAs) are a subclass of PNAs that incorporate aromatic moieties into their structure. This compound is a key monomer for the synthesis of APNA oligomers. acs.org The Fmoc group facilitates the standard solid-phase synthesis protocols, while the aminophenylbutanoic acid core forms the backbone of the APNA. nih.govspringernature.com These APNA oligomers are being explored for their potential in antisense and antigene therapies due to their strong binding to natural nucleic acids. researchgate.net

Development of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a revolutionary approach in drug discovery. sigmaaldrich.com PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. sigmaaldrich.com

Strategic Placement as a PROTAC Linker Component

The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand in a PROTAC is a critical determinant of its efficacy. medchemexpress.com this compound can be utilized as a component of these linkers. medchemexpress.combroadpharm.com Its chemical structure offers a combination of rigidity from the phenyl ring and flexibility from the butanoic acid chain. The Fmoc-protected amine and the carboxylic acid terminal provide versatile handles for conjugation to the other components of the PROTAC molecule.

Modulation of Linker Length and Rigidity for Optimal Ternary Complex Formation

The length and rigidity of the PROTAC linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com The butanoic acid chain of this compound provides a defined length to the linker. By incorporating this or similar aliphatic and aromatic building blocks, researchers can systematically vary the linker's length and conformational flexibility. This modulation is essential for optimizing the spatial orientation of the target protein and the E3 ligase, which directly impacts the efficiency of ubiquitination and subsequent degradation.

Bioconjugation and Bioorthogonal Chemistry Applications in Research

Covalent Ligation to Biomolecules for Research Probe Development

While the principles of bioconjugation are well-established, specific examples involving Fmoc-4-(3-aminophenyl)butanoic acid are not documented in available research.

The conjugation of small molecules to antibodies to create antibody-drug conjugates (ADCs) is a significant area of research for targeted therapy. In principle, this compound could serve as a linker in this context. After deprotection, the amino group could be attached to the antibody, and a therapeutic agent could be coupled to the carboxylic acid. However, no published studies were identified that specifically utilize this compound for this purpose.

The labeling of proteins and nucleic acids with probes such as fluorophores or biotin (B1667282) is crucial for various biochemical assays. The bifunctional nature of this compound would theoretically allow it to act as a bridge, connecting a reporter molecule to a biomolecule. Despite this potential, research demonstrating the practical application of this specific compound in labeling proteins or nucleic acids is not apparent in the current body of scientific literature.

Functionalization of Polymeric Systems for Advanced Material Science Research

The incorporation of functional molecules into polymers can create materials with advanced properties for applications such as controlled drug release and biosensing.

Polymers can be functionalized with molecules like this compound to introduce specific chemical properties or to act as attachment points for therapeutic agents. The compound could be integrated into a polymer backbone, and after Fmoc deprotection, the free amine could be used to load a drug. The release could then be triggered by cleavage of the bond connecting the drug to the linker. No specific research was found that describes the synthesis of functionalized polymers using this compound for controlled release studies.

Modifying the surface of materials is a key step in the development of biosensors. This compound could, in theory, be used to functionalize a sensor surface. The carboxylic acid could anchor the molecule to the surface, and the protected amine could be deprotected to allow for the immobilization of biorecognition elements like enzymes or antibodies. There is, however, a lack of published research demonstrating this specific application.

Role in Supramolecular Self-Assembly Research

Fmoc-protected amino acids are well-known to form supramolecular structures, such as hydrogels, through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govmdpi.com These self-assembled materials have potential applications in tissue engineering and drug delivery. nih.govmdpi.com While the self-assembly of various Fmoc-amino acid derivatives has been studied, specific research on the supramolecular self-assembly of this compound and the properties of any resulting materials is not described in the available literature.

Engineering of Peptide-Tetrapyrrole Supramolecular Assemblies

The engineering of sophisticated supramolecular structures through the self-assembly of peptide and tetrapyrrole components represents a significant area of research in materials science and nanotechnology. While direct studies engineering peptide-tetrapyrrole supramolecular assemblies using this compound are not extensively documented in publicly available research, the principles of self-assembly guided by Fmoc-protected amino acids provide a strong foundation for hypothesizing its potential role in such systems.

The fluorenylmethoxycarbonyl (Fmoc) group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered nanostructures, primarily through π–π stacking interactions of the aromatic fluorenyl groups. acs.orgbeilstein-journals.org This, in combination with hydrogen bonding and other non-covalent interactions, can lead to the formation of various morphologies, including nanofibers, nanotubes, and hydrogels. acs.orgnih.govresearchgate.net

In the context of peptide-tetrapyrrole assemblies, this compound could serve as a key building block. The Fmoc group would facilitate the formation of a peptide-based supramolecular scaffold. The aminophenyl)butanoic acid moiety offers several strategic advantages:

Aromatic Side Chain: The phenyl group can participate in additional π–π stacking interactions, further stabilizing the self-assembled structure.

Linkage Point: The amino group on the phenyl ring provides a site for the covalent attachment or non-covalent association of tetrapyrrole macrocycles, such as porphyrins or phthalocyanines. This conjugation could be achieved through standard bioconjugation techniques.

Spacial Control: The butanoic acid linker provides flexibility and spatial separation between the peptide backbone and the attached tetrapyrrole, which can be crucial for optimizing the photophysical or catalytic properties of the tetrapyrrole within the supramolecular assembly.

The resulting peptide-tetrapyrrole conjugate, when co-assembled, could lead to materials with emergent properties, such as enhanced charge transport, catalytic activity, or light-harvesting capabilities, depending on the specific tetrapyrrole used. The ordered arrangement of the tetrapyrroles within the peptide scaffold, dictated by the self-assembly of the Fmoc-amino acid derivative, would be critical for achieving these functionalities. While specific experimental data for this compound in this application is pending, the modular nature of Fmoc-amino acid self-assembly suggests a promising avenue for the rational design of functional peptide-tetrapyrrole nanomaterials.

Investigation of Self-Assembling Behaviors in Aqueous and Organic Media

The self-assembly of Fmoc-protected amino acids is a well-established phenomenon, leading to the formation of a variety of supramolecular structures in both aqueous and organic environments. The driving forces for this assembly are a combination of non-covalent interactions, including π–π stacking of the Fmoc groups, hydrogen bonding between the amino acid functionalities, and hydrophobic interactions. beilstein-journals.orgacs.org Although specific studies on this compound are limited, its self-assembling behavior can be inferred from studies of structurally similar Fmoc-aromatic amino acids.

In aqueous media, Fmoc-protected amino acids typically self-assemble into hydrogels at low concentrations. acs.orgrsc.orgqub.ac.uk The formation of these gels is often triggered by a change in pH or by a solvent-switching method. nih.gov For instance, dissolving the Fmoc-amino acid at a high pH and then lowering it can induce the formation of a fibrous network that entraps water, leading to gelation. qub.ac.uk The morphology of the self-assembled structures in water is often fibrillar, with the fibers having diameters on the nanometer scale. acs.orgnih.gov

In organic media, the self-assembly of Fmoc-amino acids can lead to the formation of organogels. The nature of the organic solvent plays a crucial role in determining the morphology and stability of the resulting structures. Solvents that can participate in hydrogen bonding may compete with the intermolecular hydrogen bonds of the amino acid, leading to different assembly patterns compared to non-polar solvents.

The self-assembly of this compound is expected to follow these general principles. The presence of the additional phenyl group in the side chain could lead to enhanced π–π stacking interactions, potentially influencing the critical gelation concentration and the mechanical properties of the resulting gels.

Below are interactive tables summarizing typical self-assembly properties of related Fmoc-aromatic amino acids, which can serve as a predictive framework for this compound.

Table 1: Self-Assembly of Fmoc-Aromatic Amino Acids in Aqueous Media

| Fmoc-Amino Acid Derivative | Typical Morphology | Driving Forces | Potential Applications |

| Fmoc-Phenylalanine | Nanofibers, Hydrogels acs.orgnih.gov | π–π stacking, Hydrogen bonding | Drug delivery, Tissue engineering |

| Fmoc-Tyrosine | Nanofibers, Nanoparticles acs.org | π–π stacking, Hydrogen bonding | Cell culture, Biosensing |

| Fmoc-Tryptophan | Nanoparticles acs.org | π–π stacking, Hydrophobic interactions | Bioimaging, Drug delivery |

Table 2: Influence of Solvent on Self-Assembly of Fmoc-Amino Acids

| Solvent System | Effect on Self-Assembly | Resulting Structures | Reference |

| Water (pH switch) | Promotes hydrogelation through charge neutralization. | Fibrillar hydrogels | nih.gov |

| DMSO/Water | Solvent switching induces rapid self-assembly. | Entangled nanofibers | nih.gov |

| Organic Solvents (e.g., Hexane (B92381), Toluene) | Can lead to the formation of organogels. | Varies from fibers to sheets | - |

It is important to note that while these tables provide a general overview based on related compounds, the specific self-assembling properties of this compound would need to be determined experimentally.

Computational and Theoretical Investigations of Fmoc 4 3 Aminophenyl Butanoic Acid and Its Conjugates

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and flexibility of molecules like Fmoc-4-(3-aminophenyl)butanoic acid. These methods provide insights into the molecule's shape, which is crucial for its interactions with other molecules.

Prediction of Preferred Conformations and Rotational Barriers

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the bond connecting the Fmoc group to the phenyl ring, the bonds within the butanoic acid chain, and the bond linking the phenyl ring to the alkyl chain. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to identify the most stable conformations (energy minima) and the energy barriers for rotation between them.

Table 1: Predicted Torsional Angles and Rotational Energy Barriers for Key Bonds in a Model System (Generic Aminophenylalkanoic Acid)

| Dihedral Angle | Predicted Stable Conformation (degrees) | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Cα-Cβ-Cγ-Cδ (Butanoic Acid Chain) | ~60 (gauche), ~180 (anti) | 3-5 |

| C-N-Cα-Cβ (Amide Bond) | ~180 (trans) | >15 (high due to partial double bond character) |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values for this compound would require dedicated computational studies.

Analysis of Conformational Landscapes in Different Solvent Environments

The conformational preferences of this compound can be significantly influenced by the solvent environment. In polar solvents, conformations that expose polar groups, such as the carboxylic acid, to the solvent are favored. Conversely, in nonpolar solvents, the molecule may adopt a more compact conformation to minimize the exposure of polar moieties.

Implicit and explicit solvent models are used in computational simulations to mimic these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. These simulations can reveal shifts in the conformational equilibrium and changes in the energy landscape as a function of the solvent. For instance, intramolecular hydrogen bonding, which might be stable in a nonpolar solvent, could be disrupted in a polar protic solvent that can form competing hydrogen bonds.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic properties of a molecule, which are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the Fmoc group and the carboxylic acid moiety, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties for a Model Fmoc-Aromatic Amine

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 to -5.5 | Aminophenyl ring | Susceptible to electrophilic attack |

| LUMO | -1.5 to -0.5 | Fmoc group, Carboxylic acid | Susceptible to nucleophilic attack |

Note: These values are estimations based on typical results for similar aromatic compounds and would need to be confirmed by specific quantum chemical calculations for this compound.

Elucidation of Charge Distribution and Intermolecular Interactions (e.g., Hydrogen Bonding)

The distribution of electron density within this compound can be calculated using methods such as Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom, providing insight into the molecule's polarity and its capacity for electrostatic interactions.

The carboxylic acid group contains a highly polarized O-H bond, making it a strong hydrogen bond donor. The carbonyl oxygen and the nitrogen of the Fmoc-protected amine act as hydrogen bond acceptors. These capabilities for hydrogen bonding are crucial for the molecule's interaction with itself (self-assembly) and with other molecules, including solvents and biological targets. Computational studies can map the electrostatic potential surface of the molecule, visually highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions that are most likely to engage in intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and its interactions with the surrounding environment. An MD simulation of this compound, for instance, would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps.

These simulations can reveal how the molecule moves and changes its conformation over time, providing a more realistic picture than static molecular modeling. MD simulations are particularly useful for studying:

Solvation dynamics: How solvent molecules arrange themselves around the solute and the dynamics of these interactions.

Conformational transitions: The pathways and timescales of transitions between different stable conformations.

Intermolecular interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding molecules.

Self-assembly: By simulating multiple molecules of this compound, it is possible to observe how they might aggregate and form larger structures, driven by interactions such as π-π stacking of the Fmoc and phenyl groups and hydrogen bonding between the carboxylic acid moieties.

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and to visualize the dynamic behavior of the molecule, offering a deeper understanding of its properties in a dynamic context.

Simulation of Compound Behavior in Biological Milieus

Molecular dynamics (MD) simulations are a powerful tool to model the behavior of molecules in environments that mimic biological systems, such as aqueous solutions and lipid bilayers. These simulations provide insights into the conformational dynamics, solvation properties, and partitioning behavior of this compound and its peptide conjugates.

In aqueous solution, simulations focus on the conformational landscape of the molecule. The flexible butanoic acid chain allows for a range of conformations, influenced by the hydrophobic interactions of the Fmoc group and the phenyl ring, as well as the solvation of the carboxylic acid and the protected amine. Key parameters obtained from these simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the radius of gyration (Rg) to understand the compactness of the molecule over time.

When introduced into a simulated lipid bilayer, the behavior of this compound is governed by its amphiphilic nature. The hydrophobic Fmoc and phenyl groups are expected to partition into the hydrophobic core of the bilayer, while the more polar carboxylic acid group would likely orient towards the aqueous interface or interact with the lipid head groups. MD simulations can track the position and orientation of the molecule within the bilayer, providing a free energy profile for its translocation across the membrane.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound in a DPPC Bilayer

| Parameter | Value |

|---|---|

| System Composition | |

| Lipid Type | Dipalmitoylphosphatidylcholine (DPPC) |

| Number of Lipids | 128 (64 per leaflet) |

| Solvation | TIP3P Water Model |

| Ion Concentration | 0.15 M NaCl |

| Simulation Protocol | |

| Force Field | CHARMM36m |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 323 K (above the phase transition of DPPC) |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

| Analysis Metrics | |

| Root-Mean-Square Deviation (RMSD) | Calculated for the backbone atoms of the compound. |

| Order Parameters (SCD) | Calculated for the acyl chains of the lipids. |

This table presents a typical set of parameters for a molecular dynamics simulation and does not represent actual experimental results.

Investigation of Recognition and Binding Events in Peptide/Protein Interactions

The incorporation of this compound into peptides can significantly influence their binding affinity and selectivity for protein targets. Computational methods such as molecular docking and binding free energy calculations are employed to predict and analyze these interactions.

Molecular docking studies are used to predict the preferred orientation of a peptide conjugate containing this compound when it binds to a protein receptor. The unique structure of this amino acid can introduce specific interactions, such as pi-stacking between its phenyl ring and aromatic residues in the protein's binding pocket, or hydrophobic interactions involving the Fmoc group. The butanoic acid linker provides conformational flexibility, allowing the peptide to adapt to the topology of the binding site.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These calculations provide a quantitative measure of the binding affinity and can help in identifying the key residues and interactions that contribute to the stability of the peptide-protein complex. For instance, the introduction of this compound might lead to a more favorable binding free energy compared to a peptide with a natural amino acid at the same position, due to additional stabilizing interactions.

Table 2: Example of Binding Free Energy Decomposition for a Peptide Conjugate

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | +35.1 |

| Non-polar Solvation Energy | -7.5 |

| Total Binding Free Energy (ΔGbind) | -46.5 |

This table provides an illustrative example of the components of binding free energy that can be calculated from computational studies and does not reflect experimentally measured values.

These computational approaches are instrumental in the rational design of peptide-based therapeutics and diagnostic agents, allowing for the in silico screening and optimization of peptide sequences containing non-natural amino acids like this compound for enhanced binding to their biological targets.

Advanced Analytical Methodologies for Research on Fmoc 4 3 Aminophenyl Butanoic Acid Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation of Complex Adducts

Spectroscopic methods are indispensable for confirming the covalent structure and stereochemistry of Fmoc-4-(3-aminophenyl)butanoic acid adducts. These techniques provide detailed information on the molecular framework, allowing researchers to verify the successful synthesis and structural integrity of their compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including complex adducts of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of individual atoms and their connectivity.

In the ¹H NMR spectrum of an Fmoc-protected amino acid, characteristic signals arise from the fluorenyl group, typically in the aromatic region (around 7.2-7.8 ppm), and from the methoxycarbonyl and methylene (B1212753) protons of the Fmoc group itself. bachem.comresearchgate.net The protons of the 4-(3-aminophenyl)butanoic acid moiety will have distinct chemical shifts depending on their position relative to the phenyl ring and the carboxylic acid. For instance, the protons on the phenyl ring will appear in the aromatic region, while the aliphatic protons of the butanoic acid chain will be found in the upfield region. The formation of an adduct will cause specific shifts in the signals of the protons at or near the site of conjugation, providing direct evidence of the modification.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. steelyardanalytics.com The carbonyl carbons of the Fmoc protecting group and the carboxylic acid are particularly diagnostic, appearing in the downfield region of the spectrum (typically 155-175 ppm). bachem.comsteelyardanalytics.com The numerous aromatic carbons of the fluorenyl group also provide a characteristic fingerprint. Changes in the chemical shifts of the carbon atoms of the butanoic acid or phenyl ring upon adduct formation are indicative of successful conjugation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Protected Amino Acid Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic Protons | 7.2 - 7.8 | 120 - 145 |

| Fmoc CH | ~4.2 | ~47 |

| Fmoc CH₂ | ~4.4 | ~67 |

| Fmoc Carbonyl | - | ~156 |

| Alpha-Proton (α-H) | 4.0 - 4.5 | - |

| Alpha-Carbon (α-C) | - | 50 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the amino acid derivative.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound adducts with high accuracy, thereby confirming their elemental composition. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.govnih.gov

In a typical MS analysis using electrospray ionization (ESI), the derivatized amino acid will be ionized, often forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental formulas. wiley-vch.de

Tandem MS (MS/MS) experiments involve the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of the adduct) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The Fmoc group itself has a characteristic fragmentation pattern, often involving the loss of the fluorenylmethoxycarbonyl group (222.0 Da) or the fluorenylmethyl group (179.1 Da). nih.gov The fragmentation of the 4-(3-aminophenyl)butanoic acid portion of the molecule and any conjugated species will provide sequence-specific information, allowing for the localization of the modification site.

Table 2: Predicted Fragmentation Ions for a Hypothetical Peptide Adduct of this compound

| Precursor Ion | Fragmentation Pathway | Resulting Ion | Description |

|---|---|---|---|

| [M+H]⁺ | Neutral loss of Fmoc | [M+H - 222.1]⁺ | Loss of the Fmoc protecting group |

| [M+H]⁺ | Cleavage at the amide bond | b-ions | N-terminal fragments |

| [M+H]⁺ | Cleavage at the amide bond | y-ions | C-terminal fragments |

| [M+H]⁺ | Loss of water | [M+H - H₂O]⁺ | Common loss from carboxylic acids |

Electronic Circular Dichroism (ECD) for Chiral Analysis and Conformational Studies in Solution

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com This technique is particularly valuable for studying the stereochemistry and solution-phase conformation of chiral derivatives of this compound. nih.govresearchgate.net

By comparing the experimental ECD spectrum of a synthetic adduct with that of a reference compound with a known absolute configuration, the stereochemistry of the newly synthesized molecule can be determined. Moreover, changes in the ECD spectrum upon binding to other molecules or changes in solvent conditions can provide insights into conformational changes occurring in solution. youtube.com Theoretical calculations of ECD spectra can also be used to predict the expected spectrum for a given stereoisomer and conformation, aiding in the interpretation of experimental data. nih.gov

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound derivatives from complex reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of Fmoc-derivatized amino acids. nih.govdss.go.thresearchgate.net The development of a robust HPLC method is critical for obtaining accurate purity assessments and for isolating the compound of interest for further studies.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is typically employed. The stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the Fmoc-derivative from starting materials, by-products, and other impurities. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and resolution. nih.gov

Detection is commonly performed using a UV detector, as the Fmoc group has a strong UV absorbance at around 265 nm. researchgate.net For higher sensitivity and selectivity, a fluorescence detector can be used, with excitation at approximately 265 nm and emission at around 315 nm. dss.go.th

For preparative applications, the same principles of RP-HPLC are applied, but with larger columns and higher flow rates to handle larger sample loads. The goal is to isolate the peak corresponding to the pure this compound adduct, which can then be collected for subsequent experiments.

Table 3: Typical HPLC Method Parameters for the Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm) |

| Injection Volume | 10-20 µL |

LC-ESI-MS for Derivatized Amino Acid Analysis and Quantification

The coupling of liquid chromatography with electrospray ionization-mass spectrometry (LC-ESI-MS) provides a highly sensitive and specific method for the analysis and quantification of derivatized amino acids like this compound and its adducts. nih.govsigmaaldrich.com This hyphenated technique combines the separation power of HPLC with the mass-resolving capability of MS.

Following chromatographic separation as described above, the eluent is introduced into the ESI source, where the analyte molecules are ionized. The mass spectrometer then detects the m/z of these ions. This provides a second dimension of data, confirming the identity of the eluting peaks based on their molecular weight. nih.gov

For quantitative analysis, LC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the m/z of the target analyte. This significantly enhances sensitivity and reduces background noise. For even greater specificity, tandem mass spectrometry (MS/MS) can be used in multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion is selected and fragmented, and only a specific fragment ion is detected. This highly specific detection method is the gold standard for quantification in complex matrices, as it minimizes interferences from other co-eluting compounds. sigmaaldrich.com The use of stable isotope-labeled internal standards is recommended for the most accurate quantification.

X-ray Crystallography for Solid-State Structural Determination of Analogs and Complexes

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of molecules in their solid state. For complex organic molecules such as derivatives of this compound, this technique provides unparalleled insights into their precise molecular geometry, intermolecular interactions, and packing within a crystal lattice. Such information is fundamental for understanding the structure-property relationships that govern the material's behavior and its interactions in a biological or chemical context.

Determination of Crystal Structures and Molecular Packing

The precise determination of crystal structures through single-crystal X-ray diffraction allows for the detailed characterization of the unit cell parameters, space group, and the asymmetric unit's contents. This foundational data enables a deeper understanding of molecular packing, which is dictated by a combination of intermolecular forces including hydrogen bonding, van der Waals forces, and π-stacking interactions.

Research on analogs of Fmoc-protected amino acids provides critical insights into these structural features. For instance, the crystal structure of Fmoc-β-amino butyric acid has been determined, revealing an orthorhombic crystal system with the space group P212121. nih.gov The analysis of its crystal structure is complemented by Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions within the crystal, thereby clarifying the nature of the molecular packing. nih.gov

In a similar vein, the structural analysis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a related butanoic acid derivative, demonstrates how specific hydrogen bonds direct the crystal's architecture. researchgate.net The structure features prominent O-H…N hydrogen-bonded chains, which are further interconnected by N-H…O and C-H…O interactions. researchgate.net These interactions collectively organize the molecules into two-dimensional zig-zag sheets, which then form a three-dimensional supramolecular assembly. researchgate.net

Table 1: Crystallographic Data for Selected Analogs

| Compound Name | Crystal System | Space Group | Key Features |

|---|---|---|---|

| Fmoc-β-amino butyric acid nih.gov | Orthorhombic | P212121 | Hirshfeld surface analysis used to study molecular packing. |

| 4-oxo-4-(pyridin-3-ylamino)butanoic acid researchgate.net | Monoclinic | P21/c | Structure directed by strong O-H…N and N-H…O hydrogen bonds, forming 2D sheets. |

Confirmation of Absolute Stereochemistry and Conformation in Crystalline State

The study of Fmoc-R-β-aminobutyric acid serves as a direct example of this capability. nih.gov The synthesis and subsequent crystallographic analysis confirmed the absolute configuration at the chiral center as 'R', providing unequivocal evidence of the stereochemical outcome of the synthetic route. nih.gov

Conformational analysis is another key strength of X-ray crystallography. The solid-state structure reveals the molecule's three-dimensional shape, including bond angles and torsion angles, which are frozen in the crystal lattice. In the case of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), the molecule was found to be exceptionally planar, with most torsion angles close to zero. mdpi.com However, the carboxylic acid group was slightly rotated out of the plane, a subtle but important conformational detail revealed by the precise measurement of torsion angles. mdpi.com Similarly, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid shows that the butanoic acid side chain is bent, a key conformational feature of the molecule in its crystalline form. researchgate.net These conformational details are vital for understanding how these molecules might interact with other molecules, such as receptors or other components in a larger assembly.

Future Research Directions and Interdisciplinary Prospects

Development of More Efficient and Sustainable Synthetic Routes

The availability of Fmoc-4-(3-aminophenyl)butanoic acid is intrinsically linked to the efficiency and sustainability of its synthesis. Future research should prioritize the development of green and cost-effective synthetic methodologies.